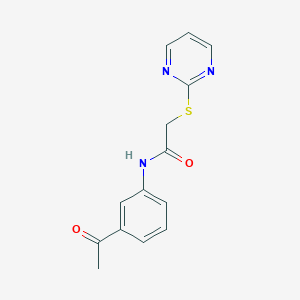![molecular formula C24H18ClF3N4O4S B299301 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and matrix metalloproteinases (MMPs). N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
実験室実験の利点と制限
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its specificity for PTPs, which allows for the selective inhibition of specific signaling pathways. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide could focus on its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, research could focus on developing more efficient synthesis methods for N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide to improve its accessibility and affordability for researchers.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-hydrazinyl-N-(4-nitrophenyl)acetamide. This reaction results in the formation of N-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-{2-[4-nitrobenzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide. The nitro group in this compound is then reduced to an amino group, followed by the reaction with cyanomethoxybenzaldehyde to form N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
製品名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide |
|---|---|
分子式 |
C24H18ClF3N4O4S |
分子量 |
550.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4O4S/c25-22-11-8-18(14-21(22)24(26,27)28)32(37(34,35)20-4-2-1-3-5-20)16-23(33)31-30-15-17-6-9-19(10-7-17)36-13-12-29/h1-11,14-15H,13,16H2,(H,31,33)/b30-15+ |
InChIキー |
FQDCEEJCNJRXSQ-FJEPWZHXSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)

![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
